Cas no 31366-25-3 (Tetrathiafulvalene)
Tetrathiafulvalene Chemical and Physical Properties
Names and Identifiers
-
- Tetrathiafulvalene
- delta2,2-Bi-1,3-dithiole
- TTF
- TetrathiafulvaleneTTForangextl
- delta-2:2-bis(1,3-dithiazole)
- DELTA^2^,^2^-Bi-1,3-dithiole~TTF
- Tetrathiafulvalene (purified by sublimation)
- Δ
- δ
- 1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-
- 1,4,5,8-Tetrathiafulvalene
- 2,2'-Bi-1,3-dithiole
- -2:2'-bis(1,3-dithiazole)
- TTF (purified by sublimation)
- 2-(1,3-Dithiol-2-ylidene)-1,3-dithiole
- NSC 222862
- CHEBI:52444
- FT-0638968
- delta-2:2'-Bis(1,3-dithiazole)
- InChI=1/C6H4S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H
- 56388-66-0
- 2-(1,3-dithiol-2-ylidene)-1,3-dithiol
- EINECS 250-593-7
- .DELTA.2,2'-Bi-1,3-dithiole
- 31366-25-3
- NSC-222862
- DTXSID6067620
- SY007082
- Delta(2),(2')-Bi-1,3-dithiole
- Tetrathiafulvalene, 97%
- Z56767015
- YSZC323
- A875927
- J-018400
- AMY10305
- HY1EN16W9T
- NS00050068
- 2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole
- FHCPAXDKURNIOZ-UHFFFAOYSA-
- AKOS001016928
- BCP19462
- T3380
- TETRATHIAFULVALENE [MI]
- T0980
- BIS-1,3-DITHIOLE
- Q2179180
- SCHEMBL55690
- 2,2'-Bi(1,3-dithiolylidene)
- CS-W013190
- GS-5432
- NSC222862
- FHCPAXDKURNIOZ-UHFFFAOYSA-N
- HMS1755D18
- delta-2,2'-Bi-1,3-dithiole
- MFCD00005492
- UNII-HY1EN16W9T
- DB-048016
- delta2,2'Bi1,3dithiole
- Bis1,3dithiole
- DTXCID4038346
- Delta2,2'-Bi-1,3-dithiole
- 1,4,5,8Tetrathiafulvalene
- 2(1,3Dithiol2ylidene)1,3dithiole
- 2,2'-bi(1,3-dithiol-2-ylidene)
- 1,3Dithiole, 2(1,3dithiol2ylidene)
- 2,2'-bis(1,3-dithiole), low-temparature (gamma) phase
-
- MDL: MFCD00005492
- Inchi: 1S/C6H4S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H
- InChI Key: FHCPAXDKURNIOZ-UHFFFAOYSA-N
- SMILES: S1C=CS/C/1=C1/SC=CS/1
- BRN: 1617956
Computed Properties
- Exact Mass: 203.91972
- Monoisotopic Mass: 203.92
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 101A^2
Experimental Properties
- Color/Form: Brown to brown crystalline powder
- Density: 1.636±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 118.0 to 123.0 deg-C
- Boiling Point: 90 ºC (1 Torr)
- Flash Point: 120.9±28.9 ºC,
- Refractive Index: 1.6000 (estimate)
- Solubility: Insuluble (5.5E-3 g/L) (25 ºC),
- Water Partition Coefficient: It is insoluble in water. Soluble in organic solvents.
- PSA: 0
- LogP: 4.01540
- Solubility: Insoluble in water
- Merck: 9242
- Sensitiveness: Air & Light Sensitive
- λmax: 369(CHCl3)(lit.)
Tetrathiafulvalene Security Information
- Signal Word:Warning
- Hazard Statement: H320,H402
- Warning Statement: P273,P264,P305+P351+P338,P337+P313,P501
- Hazardous Material transportation number:UN 3335
- WGK Germany:3
- Hazard Category Code: 52/53
- Safety Instruction: 61
- FLUKA BRAND F CODES:10-23
-
Hazardous Material Identification:
- Safety Term:S24/25
- TSCA:Yes
- Storage Condition:2-8°C
Tetrathiafulvalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 183180-250MG |
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31366-25-3 | >99.0%(GC) | 1g |
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| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012815-1g |
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| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012815-250mg |
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| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012815-5g |
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| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T80520-5g |
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| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T80520-1g |
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| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD153714-250mg |
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Tetrathiafulvalene Suppliers
Tetrathiafulvalene Related Literature
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1. Spectroscopic and electrical properties of [Cu(C3Se5)2]2– and [Ni(C3Se5)2]2– anion complexes and X-ray crystal structures of [NMe4]2[Cu(C3Se5)2]·2MeCN and[NBun 4][Ni(C3Se5)2]Gen-etsu Matsubayashi,Akito Yokozawa 4][Ni(C3Se5)2]. Gen-etsu Matsubayashi Akito Yokozawa J. Chem. Soc. Dalton Trans. 1990 3013
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Franck Camerel,Olivier Jeannin,Gilles Yzambart,Bruno Fabre,Dominique Lorcy,Marc Fourmigué New J. Chem. 2013 37 992
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3. X-Ray crystal structure of bis(N-ethylpyridinum) bis[4,5-dimercapto-1,3-dithiole-2-thionato(2–)]cuprate(II) and electrical properties of its oxidized saltsGen-etsu Matsubayashi,Kei Takahashi,Toshio Tanaka J. Chem. Soc. Dalton Trans. 1988 967
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4. Highly conjugated π-electron donors for organic metals: synthesis and redox chemistry of new 1,3-dithiole and 1,3-selenathiole derivativesAdrian J. Moore,Martin R. Bryce J. Chem. Soc. Perkin Trans. 1 1991 157
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Pierre Frère,Peter J. Skabara Chem. Soc. Rev. 2005 34 69
Additional information on Tetrathiafulvalene
Tetrathiafulvalene: A Comprehensive Overview
Tetrathiafulvalene, also known as CAS No. 31366-25-3, is a unique organic compound that has garnered significant attention in the fields of chemistry, materials science, and electronics. This compound is a member of the fulvalene family, which consists of fused bicyclic structures with sulfur atoms incorporated into the framework. The Tetrathiafulvalene structure is characterized by its two fused five-membered rings, each containing two sulfur atoms, resulting in a molecule with exceptional electronic properties.
The discovery and synthesis of Tetrathiafulvalene have opened new avenues for research in molecular electronics and optoelectronics. Its ability to act as both an electron donor and acceptor makes it a versatile compound for applications in organic semiconductors and photovoltaic devices. Recent studies have highlighted its potential as a building block for advanced materials with tailored electronic properties.
One of the most intriguing aspects of Tetrathiafulvalene is its redox activity. The compound exhibits reversible redox processes, which are critical for applications in energy storage devices such as batteries and supercapacitors. Researchers have explored the use of Tetrathiafulvalene derivatives in creating high-capacity electrodes, leveraging their ability to undergo multiple redox states without significant structural degradation.
In addition to its electronic properties, Tetrathiafulvalene has shown promise in biological applications. Studies have demonstrated its potential as a chemotherapeutic agent due to its ability to induce oxidative stress in cancer cells while sparing healthy cells. This selective cytotoxicity makes it a compelling candidate for targeted drug delivery systems.
The synthesis of Tetrathiafulvalene has evolved over the years, with researchers developing more efficient and scalable methods. Traditional approaches involve the reaction of sulfur-containing precursors under high-temperature conditions, but recent advancements have focused on mild, solvent-free synthesis techniques that minimize environmental impact.
Another area of active research is the functionalization of Tetrathiafulvalene to enhance its properties for specific applications. By introducing substituents such as electron-withdrawing or donating groups, scientists can tailor the electronic behavior of the molecule for use in organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs). These modifications have led to improved charge transport properties and device performance.
The study of Tetrathiafulvalene has also extended into theoretical chemistry, where computational methods are employed to understand its electronic structure and reactivity at a fundamental level. Density functional theory (DFT) calculations have provided insights into the molecular orbitals and charge distribution within the compound, aiding in the design of new derivatives with enhanced functionality.
Looking ahead, the future of Tetrathiafulvalene research lies in exploring its integration into real-world technologies. Collaborative efforts between chemists, engineers, and material scientists are expected to yield innovative solutions in areas such as flexible electronics, wearable devices, and sustainable energy systems.
In conclusion, Tetrathiafulvalene (CAS No. 31366-25-3) stands as a testament to the ingenuity of modern chemistry. Its unique properties and diverse applications continue to inspire groundbreaking research across multiple disciplines. As our understanding of this compound deepens, so too does its potential to revolutionize technology and improve our daily lives.
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